2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Description
2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS: 1249206-77-6) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol. It features a fused thiopyrano-pyridine core, a carboxylic acid group at position 3, and a ketone at position 2, making it a versatile small-molecule scaffold for drug discovery and materials science . The compound is commercially available for laboratory use, with applications in synthesizing derivatives for biological or material studies. Its structural complexity and functional groups enable diverse reactivity, though detailed synthetic protocols remain proprietary .
Properties
IUPAC Name |
2-oxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8-6(9(12)13)3-5-4-14-2-1-7(5)10-8/h3H,1-2,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBUFYKGQEDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A foundational method involves cyclocondensation of thioamide intermediates with α,β-unsaturated carbonyl compounds. For example, 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides undergo oxidative dimerization using sodium hypochlorite (NaOCl) to form fused polycycles. Adapting this approach:
- Step 1 : React 3-aminothieno[2,3-b]pyridine-2-carboxamide with chloroacetic acid in basic conditions to form a thioamide intermediate.
- Step 2 : Oxidative cyclization using NaOCl in dioxane/water yields the thiopyranopyridine core.
- Step 3 : Hydrolysis of ester groups (if present) with hydrochloric acid introduces the carboxylic acid functionality.
Key Data :
| Condition | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| NaOCl oxidation | Dioxane/H2O | 37–55 | |
| Phase transfer (PTC) | CH2Cl2/H2O | 43–64 |
Oxidation of Dihydrothiopyranopyridine Derivatives
Reduction-oxidation sequences enable precise control over the ketone group:
- Step 1 : Synthesize dihydrothiopyrano[4,3-b]pyridine-3-carboxylate via cyclocondensation of ethyl 2-mercaptonicotinate with α,β-unsaturated ketones.
- Step 2 : Oxidize the dihydro intermediate using magnesium monoperoxyphthalate (MMPP) or meta-chloroperbenzoic acid (MCPBA) to introduce the 2-oxo group.
- Step 3 : Saponify the ester with aqueous NaOH to yield the carboxylic acid.
Mechanistic Insight :
The oxidation proceeds via electrophilic attack by hypochlorous acid (HOCl) on the thienopyridine core, followed by carbocation-mediated cyclization. Steric and electronic effects of substituents critically influence regioselectivity.
[3+3] Heterocyclization Approach
This method constructs the pyridine and thiopyran rings simultaneously:
- Step 1 : React 2-(ethoxymethylidene)malononitrile with methyl N-cycloalkylidenecarbamohydrazonothioate under acidic conditions to form a thiopyrimidine intermediate.
- Step 2 : Cyclize the intermediate with ethyl acrylate via thermal [3+3] annulation to assemble the thiopyrano[4,3-b]pyridine skeleton.
- Step 3 : Oxidative decarboxylation with DMSO/air introduces the 2-oxo group, followed by ester hydrolysis.
Optimization Notes :
- Catalyst Screening : Copper catalysts enhance N–N bond formation in analogous systems.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing transition states.
Analytical Characterization
Critical spectroscopic data for validating the target compound:
- 1H NMR (DMSO-d6) : δ 9.45 (CONH), 7.59 (Ar-H), 2.69 (CH3-4), 2.47 (CH3-6).
- IR : Strong bands at 1680 cm−1 (C=O), 2550 cm−1 (S-H, if present).
- MS (EI) : Molecular ion peak at m/z 195.17 [M+H]+.
Challenges and Limitations
- Regioselectivity : Electron-withdrawing substituents (e.g., NO2) hinder oxidative dimerization, limiting substrate scope.
- Stability : The 2-oxo group renders the compound prone to keto-enol tautomerism, complicating purification.
- Yield Variability : Phase-transfer conditions improve yields but require stringent control of aqueous/organic interfaces.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Key Differences :
Key Insights :
- The target compound’s carboxylic acid group makes it ideal for medicinal chemistry (e.g., prodrug design or metal coordination). In contrast, bis-heterocycles in exhibit properties suited for optoelectronic materials due to extended π-systems .
- Molecular weight differences (e.g., target compound: 211.24 g/mol vs. larger bis-heterocycles) may influence pharmacokinetics in drug development .
Research Findings and Limitations
- Structural Uniqueness: The thiopyrano-pyridine core is rare in literature, offering unexplored reactivity compared to thieno-thiophene systems .
- Synthetic Challenges : Commercial availability of the target compound suggests scalability, but its synthesis complexity relative to bis-heterocycles remains unclear .
Biological Activity
2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid (CAS: 1249206-77-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique thiopyrano-pyridine framework that may contribute to various pharmacological properties.
- Molecular Formula : C₉H₉N₁O₃S
- Molecular Weight : 213.24 g/mol
- Structural Characteristics : The compound contains a tetrahydrothiopyrano core fused with a pyridine ring, contributing to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiopyrano-pyridine compounds exhibit significant antimicrobial activity. For example, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Compounds related to this compound have demonstrated anticancer properties in several studies. For instance, certain derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer effects of synthesized derivatives on human cancer cell lines. The results showed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that thiopyrano-pyridine derivatives may protect neuronal cells from oxidative stress and apoptosis. This effect could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
Preliminary studies indicate that compounds similar to this compound may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes responsible for inflammation, potentially making them useful in managing chronic inflammatory conditions .
Summary of Biological Activities
| Activity Type | Description | Evidence |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | Various studies on derivatives |
| Anticancer | Induces apoptosis in cancer cells | IC50 values in vitro |
| Neuroprotective | Protects neuronal cells from oxidative stress | Potential mechanisms explored |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Preliminary findings |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
